methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Description
Methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₇N₃O₄S
- Molecular Weight : 335.4 g/mol
- CAS Number : 1021214-38-9
The structure of the compound features a furan ring, which is known for its diverse biological activities. The presence of a pyridazinyl group and a sulfanyl moiety enhances its potential as a pharmacological agent.
Anticancer Activity
Research has indicated that compounds with furan structures often exhibit anticancer properties. In preliminary studies, this compound was evaluated for its cytotoxic effects against various cancer cell lines, including:
Cell Line | IC₅₀ (µg/mL) |
---|---|
HeLa | TBD |
HepG2 | TBD |
Vero | TBD |
The specific IC₅₀ values for this compound are currently under investigation, but related compounds have shown promising results in previous studies.
Antibacterial Activity
The antibacterial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the disc diffusion assay. Initial findings suggest that the compound may have significant activity against:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Bacillus subtilis | TBD |
These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted by Phutdhawong et al. synthesized various derivatives of furan compounds and evaluated their biological activities. While direct data on this compound was not available, related derivatives exhibited significant anticancer and antibacterial activities, suggesting a similar potential for this compound .
- Mechanism of Action : Research into the mechanism of action for furan-based compounds has indicated that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . Further studies are needed to elucidate the specific pathways involved for this compound.
- Comparative Studies : Comparative studies with structurally similar compounds have shown that modifications in the furan ring or substituents can significantly alter biological activity. For instance, methylation at different positions on the furan ring has been linked to increased potency against certain cancer cell lines .
Properties
IUPAC Name |
methyl 5-[[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9(2)14(19)16-12-6-7-13(18-17-12)23-8-10-4-5-11(22-10)15(20)21-3/h4-7,9H,8H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDTZRBHFBQMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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